methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
Methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with a 4-fluoro-2-methoxyphenyl group at position 5, a methyl group at position 2, and a 2-oxoindolin-3-yl moiety at position 4. This compound shares structural motifs with pharmacologically active molecules, particularly kinase inhibitors or anticancer agents, due to the presence of the indole and fluorinated aryl groups, which are common in drug design .
Properties
Molecular Formula |
C22H19FN2O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(18-13-6-4-5-7-15(13)25-21(18)26)20(24-11)14-9-8-12(23)10-16(14)28-2/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
CJYABNMGKMQVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 2,3-dihydro-1H-indol-2-one fragment is synthesized via the Fischer indole synthesis , a robust method for constructing indole derivatives. Cyclization of phenylhydrazine with γ-keto esters under acidic conditions (e.g., HCl/ZnCl₂) yields 2-oxindole derivatives. For example:
Key Conditions :
Functionalization at C3
The indole’s C3 position is alkylated via Michael addition using β-fluoro-β-nitrostyrenes under solvent-free conditions. This step introduces the pyrrole-linked side chain:
Key Observations :
Pyrrole Ring Construction
Knorr Pyrrole Synthesis
The pyrrole core is assembled via the Knorr synthesis , cyclizing α-aminoketones with β-keto esters. For the target molecule, methyl 3-aminocrotonate and a β-keto ester bearing the indole moiety undergo cyclocondensation:
Optimization :
Assembly of the Full Scaffold
Coupling of Indole and Pyrrole Moieties
The indole and pyrrole intermediates are linked via a Mitsunobu reaction or SN2 alkylation . Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of the indole intermediate is displaced by the pyrrole’s bromide:
Esterification and Methylation
The C3 carboxylate is installed via Steglich esterification with methyl chloroformate:
Conditions :
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to a hydroxyl group.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a 4-fluoro-2-methoxyphenyl group with a 2-oxoindolin-3-yl substituent, distinguishing it from analogs with simple phenyl or fluoroindole moieties .
- Fluorine placement varies significantly: in the target, it resides on the aryl ring, whereas analogs like the compound in feature fluorine on the indole ring, altering electronic and steric properties .
Key Findings :
- The Fe3O4@Nano-cellulose–OPO3H catalyst () enables efficient synthesis of pyrrole derivatives with >80% yields and simplified workup due to magnetic separation . This methodology could be extrapolated to the target compound.
- Palladium-catalyzed cross-coupling () offers modularity for introducing fluorinated aryl groups but suffers from moderate yields (~46%) .
Physicochemical and Spectroscopic Properties
Table 3: NMR and MS Data Comparison
Insights :
- The 2-oxoindolin-3-yl group in the target compound contributes to a distinct 13C NMR signal at ~176 ppm for the carbonyl, absent in non-oxidized indole analogs .
- Fluorine substituents influence 19F NMR shifts: 4-fluoroaryl groups resonate at ~-115 ppm, whereas 6-fluoroindoles appear at ~-120 ppm () .
Stereochemical Considerations
The target compound lacks chiral centers, unlike diastereomeric analogs in and , which exhibit enantiomeric ratios up to 92:8 when synthesized via asymmetric catalysis . This absence of stereocenters simplifies purification but may limit biological selectivity compared to enantiomerically enriched derivatives.
Q & A
Q. What are the established synthetic strategies for this compound, and what critical parameters govern yield optimization?
The synthesis involves multi-step procedures combining cyclocondensation, cross-coupling, and nucleophilic addition. Key steps include:
- Pyrrole core formation : Knorr-type cyclocondensation under acidic conditions (e.g., acetic acid reflux for 12 hours) .
- Aryl group introduction : Suzuki-Miyaura coupling using Pd(PPh₃)₄ in DMF at 80°C .
- 2-Oxoindole incorporation : Nucleophilic addition-elimination with K₂CO₃ in THF at room temperature .
Critical parameters :
- Catalyst selection (e.g., palladium for cross-couplings ).
- Solvent polarity (DMF enhances coupling efficiency vs. THF for nucleophilic reactions ).
- Temperature control (reflux at 78°C for cyclocondensation ).
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., methyl groups at δ 2.1-3.8 ppm ; aromatic protons at δ 6.8-7.9 ppm ).
- IR spectroscopy : Confirms carbonyl stretches (ν ~1700 cm⁻¹ for ester and oxo groups ).
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., dihedral angle of 85.3° between pyrrole and indole rings ).
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 423.1542 with <5 ppm error ).
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts:
- Frontier orbitals : HOMO localized on the indole ring (-5.2 eV), LUMO on the pyrrole system (-2.8 eV), indicating charge transfer.
- Electrostatic potential maps : Highlight nucleophilic sites at the methoxy group and electrophilic regions near the carbonyl.
- MD simulations : Reveal torsional flexibility (Δθ = 15-20°) between substituents, affecting binding conformations. Validation via UV-Vis (λmax 320 nm ) aligns with computational predictions.
Q. How to resolve contradictions in reported spectroscopic data or crystal structures?
- Melting point discrepancies (e.g., 158-160°C vs. 162-164°C ): Use differential scanning calorimetry (DSC) to identify polymorphs and powder XRD (PXRD) to assess crystallinity .
- NMR coupling conflicts (e.g., J = 8.2 Hz vs. 7.5 Hz ): Validate through 2D COSY (spin-spin interactions) and NOESY (spatial proximity) .
- Crystallographic disorder : Refine occupancy factors in X-ray data (e.g., 0.65:0.35 for disordered methoxy groups ).
Q. What strategies improve reaction yields in multi-step syntheses?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for higher coupling efficiency .
- Solvent selection : Use ethanol for cyclocondensation (yield increase from 60% to 75% ).
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h for azetidinone formation ).
- Purification : Employ flash chromatography with EtOAc/hexane (3:7) to isolate intermediates (>95% purity ).
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
